molecular formula C8H10N2O B572293 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1211523-20-4

2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Katalognummer: B572293
CAS-Nummer: 1211523-20-4
Molekulargewicht: 150.181
InChI-Schlüssel: JIRBMQKEIRZPAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound featuring fused pyrrolidine and pyridine rings. The compound’s structure positions it as a promising scaffold in medicinal chemistry, particularly for targeting enzymes or receptors where bicyclic frameworks are privileged structures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process can be used. This method employs toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and decrease the reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • G Protein-Coupled Receptor Modulation
    • Research has indicated that derivatives of pyrrolo[3,4-b]pyridine compounds can act as agonists for G protein-coupled receptors (GPCRs), particularly GPR119. These receptors are involved in glucose homeostasis and insulin secretion, suggesting potential applications in treating type 2 diabetes. The compound has shown promise in enhancing glycemic control through modulation of the enteroinsular axis .
  • Neurological Research
    • Compounds related to 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine have been studied for their effects on the muscarinic acetylcholine receptor system. Allosteric modulators derived from this class of compounds could provide insights into treating neurological disorders by enhancing cholinergic signaling without the side effects associated with direct agonists .
  • Anticancer Activity
    • Some studies suggest that pyrrolo[3,4-b]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation, making these compounds candidates for further development in anticancer therapies .

Case Study 1: GPR119 Agonists

A study published in PubMed highlighted the discovery of several pyrrolo[2,3-a]pyrimidine derivatives as GPR119 agonists. The lead compound demonstrated favorable pharmacokinetic properties and was effective in preclinical models for type 2 diabetes management .

Case Study 2: Muscarinic Receptor Modulators

Research focusing on allosteric modulation of muscarinic receptors identified that certain modifications to the pyrrolo structure can enhance receptor selectivity and potency. This opens avenues for developing drugs with better safety profiles for treating cognitive disorders .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Receptor/MechanismReference
GPR119 Agonism6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidinesGlucose homeostasis
Neurological ModulationPyrrolo[3,4-b]pyridine derivativesMuscarinic acetylcholine receptors
Anticancer ActivityVarious pyrrolo derivativesInduction of apoptosis

Wirkmechanismus

The mechanism of action of 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, highlighting substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2-OCH₃ C₈H₁₀N₂O 150.18 g/mol Hypothesized enhanced lipophilicity vs. parent; potential kinase inhibitor scaffold. Inference
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride 3-F, HCl salt C₇H₈ClFN₂ 186.61 g/mol Improved solubility due to HCl salt; explored in medicinal chemistry for CNS targets.
2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 2-Cl, 6-(4-MeO-benzyl), 5-ketone C₁₅H₁₃ClN₂O₂ 288.73 g/mol Bulky substituent enhances steric hindrance; potential intermediate for anticancer agents.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine (parent compound) None C₇H₈N₂ 120.15 g/mol Baseline structure; limited solubility, often modified for drug discovery.
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride 3-Br, HCl salt C₇H₈BrClN₂ 250.51 g/mol Halogenation increases electrophilicity; used in cross-coupling reactions.
6,7-Dihydro-6-(2-hydroxyethyl)-5H-pyrrolo[3,4-b]pyridin-5-one 6-(2-hydroxyethyl), 5-ketone C₉H₁₀N₂O₂ 178.19 g/mol Hydroxy group improves aqueous solubility; investigated as a building block for peptidomimetics.

Substituent Effects on Physicochemical Properties

  • Methoxy vs.
  • Salt Forms : Hydrochloride salts (e.g., 3-F or 3-Br analogs) exhibit higher aqueous solubility than free bases, critical for bioavailability in drug development .
  • Bulkier Groups : Derivatives like 2-chloro-6-(4-methoxybenzyl) introduce steric bulk, which may reduce metabolic degradation but complicate synthetic accessibility .

Biologische Aktivität

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole and pyridine ring structure with a methoxy substituent. The unique structural features of this compound suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H10N2O
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 1211523-20-4

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi. For instance, related pyrrole derivatives have demonstrated significant antimicrobial properties with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, which is comparable to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

2. Anticancer Properties

The compound has been investigated for its anticancer potential. Research indicates that certain derivatives can inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis—a form of programmed cell death associated with cancer progression . This inhibition suggests a mechanism through which these compounds could exert anticancer effects.

3. Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, some pyrrole derivatives have shown IC50 values for COX-2 inhibition comparable to the established anti-inflammatory drug celecoxib .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • RIPK1 Inhibition : This compound’s derivatives can modulate necroptotic pathways by inhibiting RIPK1, leading to potential therapeutic applications in cancer treatment .
  • COX Enzyme Inhibition : Similar compounds have been shown to reduce inflammation by inhibiting COX enzymes, thereby decreasing the synthesis of pro-inflammatory mediators .

Structure-Activity Relationship (SAR)

The presence of the methoxy group in the structure enhances the compound's electronic properties and reactivity. Comparative studies with similar compounds reveal that modifications at specific positions significantly influence biological activity:

CompoundModificationBiological ActivityMIC/IC50 Values
This compoundMethoxy at C2AntimicrobialMIC = 3.12 μg/mL
Pyrrolo[3,4-c]pyridineNo methoxyLower activity-
Indole derivativesVarying substituentsDifferent properties-

Case Studies

  • Antiparasitic Activity : In a study focusing on antiparasitic properties, certain derivatives exhibited potent activity against parasites with EC50 values as low as 0.010 μM . The inclusion of polar functional groups was found to enhance aqueous solubility and metabolic stability.
  • Metabolic Stability : Research highlighted the importance of metabolic stability in drug design. Derivatives containing the methoxy group showed improved stability in human liver microsomes compared to their non-methoxylated counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization of pyrrole-pyridine precursors. For analogs like 2-chloro derivatives, cyclization with sodium hydride (NaH) in dimethylformamide (DMF) at 80–100°C is common . For the methoxy variant, nucleophilic substitution (e.g., replacing chlorine with methoxide) or direct cyclization of methoxy-containing precursors may be employed. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature can improve yields by minimizing side reactions.

Q. How can NMR and mass spectrometry (MS) be used to confirm the structure of this compound?

  • Methodology :

  • 1H NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm. The fused pyrrolopyridine ring protons show distinct splitting patterns (e.g., diastereotopic protons at δ 2.5–3.5 ppm for the 6,7-dihydro moiety) .
  • 13C NMR : The methoxy carbon resonates at ~55 ppm, while the pyridine carbons appear downfield (120–150 ppm) .
  • HRMS : Molecular ion peaks at m/z 165.07 [M+H]+ (calculated for C₈H₉N₂O) confirm the molecular formula.

Q. What are the key safety considerations for handling this compound in the lab?

  • Methodology : Based on analogs (e.g., 2-chloro derivatives), store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation (H335 hazard code) .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrolopyridine core be achieved for derivatization studies?

  • Methodology :

  • Electrophilic Aromatic Substitution : The electron-rich pyrrole ring allows selective functionalization at the 3-position using iodonium salts or Friedel-Crafts acylation .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids targets the pyridine ring’s 2-position (methoxy-substituted carbon) under Pd catalysis .

Q. What structure-activity relationships (SAR) are critical for optimizing biological activity in analogs?

  • Methodology :

  • Methoxy Group : Enhances metabolic stability compared to chloro analogs but may reduce electrophilicity for kinase inhibition .
  • Hydrogenation : The 6,7-dihydro moiety increases conformational flexibility, improving binding to allosteric sites (e.g., M4 muscarinic receptors) .
  • Case Study : In 2-chloro analogs, replacing Cl with methoxy reduced cytotoxicity but improved selectivity for neurological targets .

Q. How can conflicting data on synthetic yields be resolved when scaling up reactions?

  • Methodology :

  • Process Optimization : Transition from batch to continuous flow reactors (as used for chloro analogs) improves heat transfer and reduces byproducts .
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and identify critical parameters .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to kinases or receptors.
  • X-ray Crystallography : Resolve co-crystal structures (e.g., with M4 receptor analogs) to identify key hydrogen bonds involving the methoxy group .

Q. How does the methoxy group influence metabolic stability in preclinical models?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes and analyze metabolites via LC-MS. Methoxy groups often resist oxidative metabolism better than halogens .
  • Comparative Studies : Compare half-life (t₁/₂) of methoxy vs. chloro derivatives in rodent plasma .

Q. What strategies distinguish regioisomers during functionalization of the fused ring system?

  • Methodology :

  • 2D NMR (NOESY) : Identify spatial proximity between methoxy and adjacent protons to confirm substitution patterns .
  • Isotopic Labeling : Synthesize 13C-labeled intermediates to track regiochemistry in MS fragmentation .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Methodology :
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses with targets like protein kinases.
  • QSAR Models : Corrogate electronic parameters (Hammett σ) of substituents (e.g., methoxy vs. ethoxy) with IC₅₀ values from enzymatic assays .

Eigenschaften

IUPAC Name

2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-11-8-3-2-6-4-9-5-7(6)10-8/h2-3,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRBMQKEIRZPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(CNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719122
Record name 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211523-20-4
Record name 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.